

INO-5401: A Technical Whitepaper on a Novel DNA Immunotherapy for Glioblastoma

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Compound of Interest

Compound Name: **INO5042**

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Executive Summary

INO-5401 is an investigational DNA-based immunotherapy being developed by Inovio Pharmaceuticals for the treatment of newly diagnosed glioblastoma multiforme (GBM), the most aggressive form of brain cancer.^{[1][2]} This novel therapeutic candidate consists of three synthetic DNA plasmids that encode for three tumor-associated antigens: human telomerase reverse transcriptase (hTERT), Wilms Tumor-1 (WT1), and prostate-specific membrane antigen (PSMA).^{[2][3][4]} Administered intramuscularly followed by electroporation using the CELLECTRA® delivery device, INO-5401 is designed to elicit a robust T cell response against tumor cells expressing these antigens.^{[2][3][5]} Often used in combination with INO-9012, a DNA plasmid encoding the immune activator Interleukin-12 (IL-12), this therapy aims to enhance the body's natural anti-tumor immune response.^{[4][5][6]} This whitepaper provides a comprehensive overview of INO-5401, including its mechanism of action, clinical trial data, and detailed experimental protocols.

Mechanism of Action

INO-5401 is a synthetic DNA plasmid-based therapy that leverages the body's own cellular machinery to produce antigens and stimulate an immune response. The core of its mechanism lies in the introduction of DNA plasmids encoding for hTERT, WT1, and PSMA, three antigens commonly overexpressed in GBM tumors.^{[2][3]}

The administration process involves intramuscular injection of INO-5401, followed by in vivo electroporation. Electroporation uses brief electrical pulses to create temporary pores in cell membranes, allowing the DNA plasmids to enter the cells.[\[2\]](#)[\[6\]](#) Once inside, the plasmids are transcribed and translated by the host cell's machinery, leading to the production of the hTERT, WT1, and PSMA antigens.[\[2\]](#)

These newly synthesized antigens are then presented on the cell surface by Major Histocompatibility Complex (MHC) molecules, which flags them for recognition by the immune system. This process is intended to activate and expand a patient's population of cytotoxic T lymphocytes (CTLs) that can specifically target and destroy GBM cells expressing these antigens.[\[2\]](#)

To further amplify this immune response, INO-5401 is often co-administered with INO-9012, a plasmid containing the gene for IL-12.[\[4\]](#)[\[5\]](#)[\[6\]](#) IL-12 is a potent cytokine that promotes the differentiation of naive T cells into Th1 cells and enhances the cytotoxic activity of CTLs and Natural Killer (NK) cells.[\[4\]](#)

Clinical Development and Efficacy

INO-5401 is currently in Phase II clinical development for the treatment of newly diagnosed GBM.[\[3\]](#) Clinical trials have primarily focused on evaluating the safety, immunogenicity, and preliminary efficacy of INO-5401 in combination with INO-9012 and a PD-1 inhibitor, cemiplimab (Libtayo®), alongside standard-of-care radiation and chemotherapy (temozolomide).[\[1\]](#)[\[7\]](#)[\[8\]](#)

Quantitative Clinical Trial Data

The Phase 1/2 open-label, multi-center trial (NCT03491683) enrolled 52 evaluable patients with newly diagnosed GBM, stratified into two cohorts based on their O6-methylguanine-DNA methyltransferase (MGMT) promoter methylation status.[\[2\]](#)[\[5\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#)

Table 1: Overall Survival (OS) Data from Phase 1/2 Trial (NCT03491683)

Cohort	MGMT Promoter Status	Number of Patients	Median Overall Survival (mOS)	OS at 12 Months	OS at 18 Months
A	Unmethylated	32	17.9 months	84.4%	50%
B	Methylated	20	32.5 months	85%	70%

Data sourced from multiple press releases and clinical trial updates.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[9\]](#)

Table 2: Immunogenicity Data from Phase 1/2 Trial (NCT03491683)

Cohort	MGMT Promoter Status	Patients with IFN-gamma T cell response
A	Unmethylated	86% (19/22)
B	Methylated	94% (16/17)

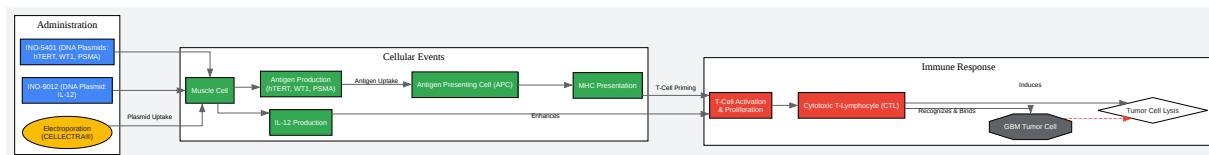
Data reflects an increase over baseline to one or more antigens encoded by INO-5401.[\[1\]](#)

These results compare favorably to historical controls for both MGMT unmethylated and methylated GBM patients.[\[1\]](#)[\[4\]](#) The treatment combination has demonstrated a tolerable safety profile, with most adverse events being mild to moderate (\leq Grade 2).[\[9\]](#)[\[10\]](#)

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of INO-5401 and INO-9012

The therapeutic effect of INO-5401 and INO-9012 is predicated on the activation of a specific cascade of immune signaling events.

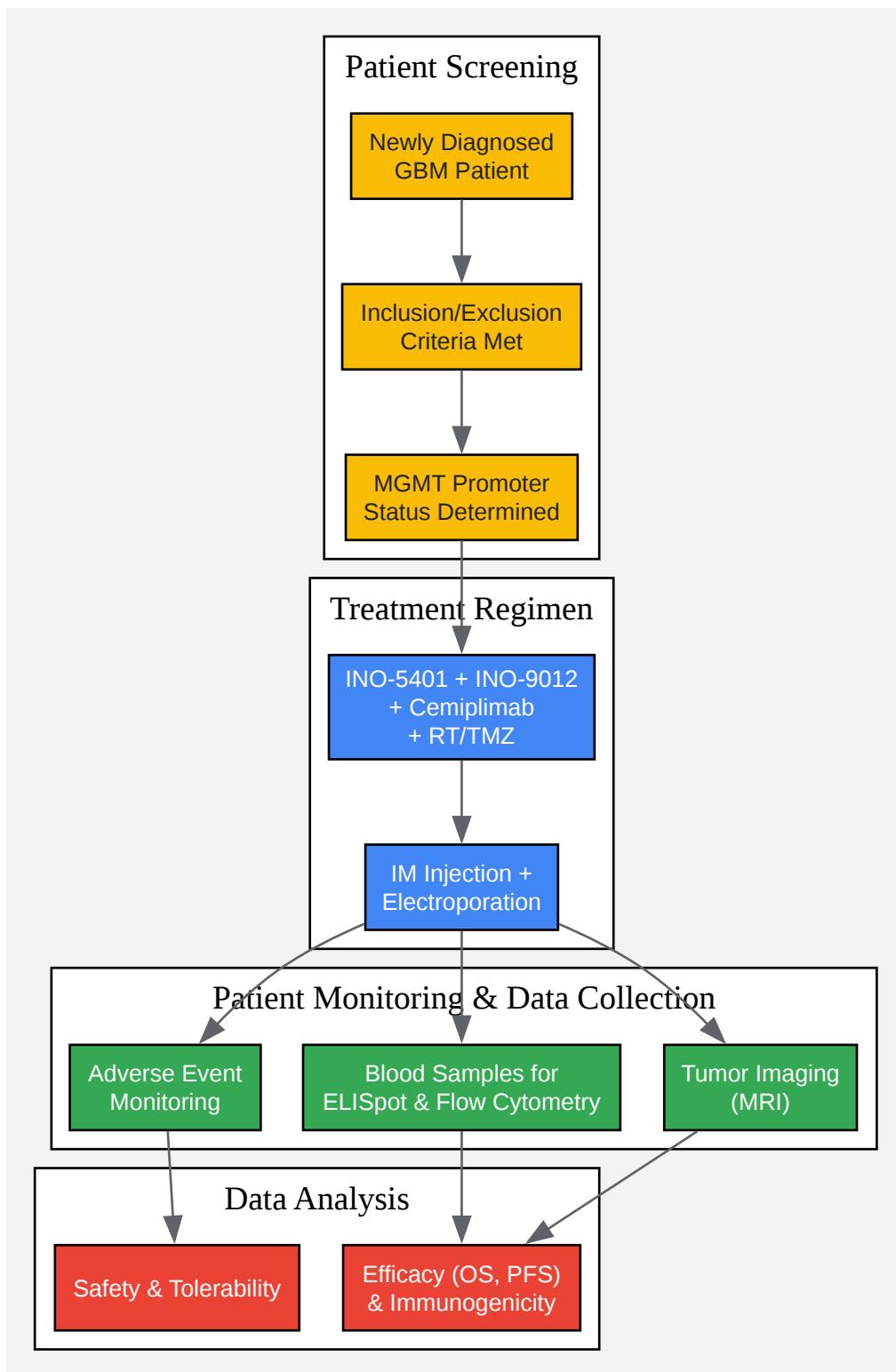


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Caption: Proposed signaling pathway of INO-5401 and INO-9012 immunotherapy.

Clinical Trial Experimental Workflow

The clinical evaluation of INO-5401 follows a structured workflow to assess safety, immunogenicity, and efficacy.



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Caption: Generalized workflow for the INO-5401 clinical trial in GBM patients.

Experimental Protocols

Drug Administration

- INO-5401: 9 mg dose administered intramuscularly. It is a mixture of three synthetic plasmids targeting WT1, PSMA, and hTERT antigens.[5][9][11]
- INO-9012: 1 mg dose of a DNA plasmid for the expression of human IL-12, delivered intramuscularly.[5][8]
- Electroporation: The CELLECTRA® 2000 device is used to deliver electrical pulses following the intramuscular injections to enhance plasmid uptake.[2][5]
- Dosing Schedule: Administered every three weeks for four doses, and then every nine weeks until disease progression.[5][8]

Immunogenicity Assessment

- Interferon-gamma (IFN- γ) ELISpot Assay: Peripheral blood mononuclear cells (PBMCs) are collected from patients and stimulated with peptides corresponding to the encoded antigens (hTERT, WT1, PSMA). The number of IFN- γ secreting T cells is then quantified to measure the antigen-specific T cell response.[5]
- Flow Cytometry: This technique is used to characterize and quantify the activated, antigen-specific CD4+ and CD8+ T cell populations in peripheral blood.[5][9][10] Markers such as CD69 and PD-1 are used to identify activated T cells, while perforin and granzyme A are used to assess their lytic potential.[9][10]

Gene Expression Analysis

- RNA Sequencing (RNA-Seq): Formalin-fixed paraffin-embedded (FFPE) GBM tissue samples are collected from patients before and after treatment. RNA is extracted and sequenced to analyze intra-tumoral gene expression. This is used to confirm the expression of the target antigens and to assess changes in immune-related gene expression, such as markers of T cell infiltration and activation.[9][10]
- Statistical Analysis: The Wilcoxon rank-sum test is used to identify significant differences in gene expression between patient groups (e.g., alive vs. deceased at a specific time point).[9]

Future Directions

The promising results from the Phase 1/2 trial in GBM have paved the way for further investigation of INO-5401. Future research will likely focus on:

- Pivotal Trials: Conducting larger, randomized controlled trials to definitively establish the efficacy and safety of this combination therapy.
- Biomarker Discovery: Further exploration of pre-treatment gene expression signatures and other biomarkers to identify patients who are most likely to respond to this immunotherapy.^[9]
- Expansion to Other Indications: INO-5401 is also being explored in other cancers, such as advanced unresectable or metastatic urothelial carcinoma, in combination with other checkpoint inhibitors like atezolizumab.^{[11][12]} A Phase 1b trial is also underway for adult cancer and non-cancer patients with BRCA1 or BRCA2 mutations.^{[6][13]}

Conclusion

INO-5401, in combination with INO-9012 and a checkpoint inhibitor, represents a promising new therapeutic strategy for glioblastoma. By leveraging a novel DNA-based immunotherapy platform, this treatment has demonstrated the ability to generate robust, antigen-specific T cell responses that may translate into a survival benefit for patients with this devastating disease.^{[1][5][9][10]} The ongoing and future clinical development of INO-5401 will be critical in determining its ultimate role in the treatment of GBM and other cancers.

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